

A Comparative Guide to Incurred Sample Reanalysis in Desisobutyryl-Ciclesonide Clinical Studies

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Compound of Interest		
Compound Name:	Desisobutyryl ciclesonide-d11	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and regulatory expectations for Incurred Sample Reanalysis (ISR) in clinical studies of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. The objective is to offer a clear framework for designing and evaluating the reproducibility of bioanalytical methods, a critical step for pharmacokinetic (PK) and bioequivalence (BE) studies.

Ciclesonide is a prodrug that undergoes enzymatic conversion to the pharmacologically active des-CIC in the lungs.[1][2] Accurate measurement of des-CIC concentrations in biological matrices is therefore paramount for assessing the drug's efficacy and safety. ISR serves as a crucial validation step to ensure the reliability of bioanalytical data obtained from study subjects.[3][4]

Comparison of Regulatory Guidelines for Incurred Sample Reanalysis

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. While largely harmonized, there are subtle differences in their recommendations. The following table summarizes the key requirements for small molecules like des-CIC.



Parameter	FDA Guidance	EMA Guideline
Applicability	Expected for all in vivo human BE studies and all pivotal PK or PD studies.[5]	Recommended for all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function.[5]
Number of Samples	A tiered approach is suggested, for instance, 10% of the first 1,000 samples and 5% of any samples exceeding 1,000.[3]	Up to 10% of the study samples should be selected for reanalysis.[4]
Sample Selection	Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase of the PK profile.[4]	Samples should be selected from around the maximum concentration (Cmax) and the elimination phase.
Acceptance Criteria	At least two-thirds (67%) of the ISR results must be within 20% of their mean for small molecules.[4][5]	At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the initial value.
Investigation	An investigation is required if the ISR fails to meet the acceptance criteria.[4]	An investigation into the cause of the failure is required.

Case Study: A Successful Bioanalytical Method for Des-CIC

While specific ISR data from multiple des-CIC clinical trials are not publicly available for a direct head-to-head comparison, a published study details an ultrasensitive bioanalytical method with successful ISR.[6] This method, utilizing liquid chromatography coupled with atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS), demonstrated "good incurred sample reanalysis reproducibility" for the simultaneous determination of ciclesonide



and des-CIC in human serum.[6] The reported lower limit of quantification (LLOQ) was 1 pg/mL for both analytes, a significant improvement in sensitivity that is crucial for accurately characterizing the PK profiles of des-CIC, especially in studies with low systemic exposure.[6] [7]

The success of this method underscores the importance of a robust and highly sensitive bioanalytical assay in achieving reproducible results in ISR.

Experimental Protocols General Protocol for Incurred Sample Reanalysis

The following is a generalized experimental protocol for conducting ISR in a clinical study involving des-CIC, based on regulatory guidelines and best practices.[3][4][5]

- 1. Sample Selection:
- Select up to 10% of the total study samples for reanalysis.
- Choose samples that are near the Cmax and in the terminal elimination phase of the drug's pharmacokinetic profile.
- Ensure that the selection covers multiple subjects from the study.
- 2. Sample Handling:
- Retrieve the selected incurred samples from storage.
- Samples should be stored and handled under the same conditions as the original analysis.
- Thaw samples at room temperature and vortex mix before analysis.
- 3. Reanalysis:
- Analyze the selected samples in a separate analytical run from the original analysis, preferably on a different day.
- Use the same validated bioanalytical method that was used for the initial analysis.



 The reanalysis should be performed by the same analyst if possible, or at least within the same laboratory.

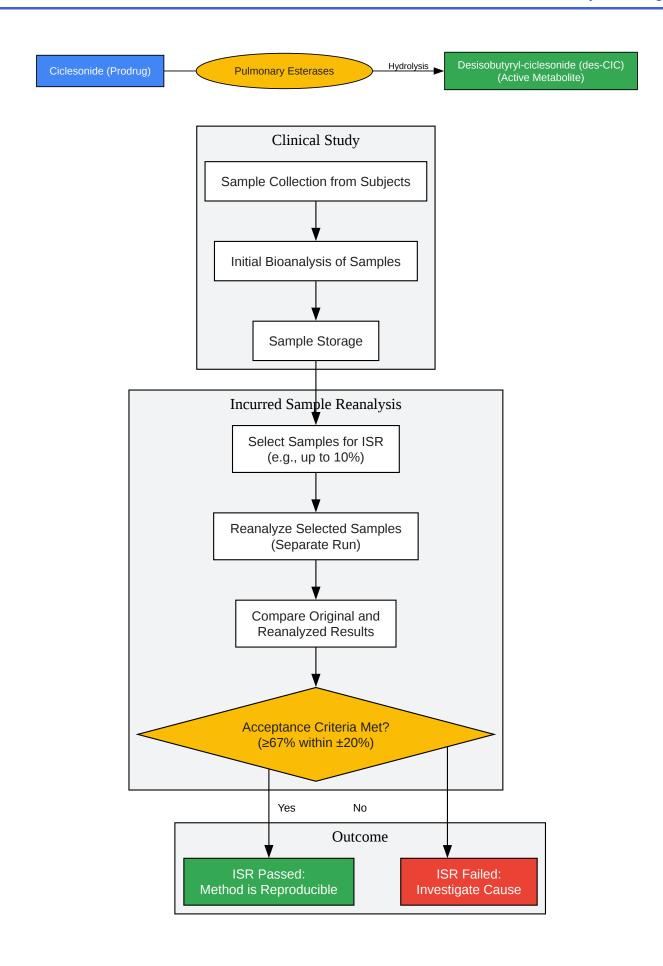
4. Data Evaluation:

- Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample using the following formula:
- Assess whether at least 67% of the reanalyzed samples meet the acceptance criterion of being within ±20% of the mean value.
- 5. Investigation of ISR Failure:
- If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated.
- Potential causes for failure could include issues with sample integrity, metabolite conversion, protein binding, or analytical instrument performance.[4][8]
- The investigation may lead to modifications of the bioanalytical method, which would then require re-validation.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the metabolic pathway of ciclesonide and the general workflow for incurred sample reanalysis.







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